molecular formula C25H33N5O2 B2781414 N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 941995-46-6

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2781414
CAS RN: 941995-46-6
M. Wt: 435.572
InChI Key: ROXIWEOFPRKLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
BenchChem offers high-quality N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on thiazolidinone derivatives, including compounds with dimethylamino and phenylpiperazine groups, demonstrates antimicrobial activity against a variety of bacterial and fungal strains. These compounds, synthesized from key intermediates involving dimethylamino and phenyl groups, have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, among others (Patel, Kumari, & Patel, 2012).

Neurokinin-1 Receptor Antagonism

A study on a neurokinin-1 receptor antagonist, incorporating a dimethylamino phenyl component, highlighted its potential for clinical applications in treating emesis and depression due to its high water solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

Optical and Electronic Applications

Research into novel chalcone derivative compounds with a dimethylamino phenyl component has explored their nonlinear optical properties. These studies have indicated potential applications in optical device technology due to their behavior under different laser intensities, suggesting their use as optical limiters (Rahulan et al., 2014).

Antitumor and Cytotoxic Agents

Compounds synthesized from nuclear-substituted nonenones, featuring dimethylaminomethyl-phenyl groups, have been evaluated for their cytotoxic and antitumor properties. These compounds have shown promise in preclinical studies for their potential applications in cancer treatment (Dimmock, Smith, Noble, & Pannekoek, 1978).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes incorporating dimethylamino groups has led to the creation of ultrasensitive fluorescent molecular probes. These probes are used to study various biological events and processes, benefitting from their solvent polarity-dependent fluorescence (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-4-14-26-24(31)25(32)27-19-23(20-10-12-21(13-11-20)28(2)3)30-17-15-29(16-18-30)22-8-6-5-7-9-22/h4-13,23H,1,14-19H2,2-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXIWEOFPRKLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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